3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a fluorinated benzothiazole moiety, and a dioxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a halogenating agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Dioxopyrrolidinyl Group: This group can be synthesized through the reaction of succinic anhydride with an amine, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the dioxopyrrolidinyl benzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the dioxopyrrolidinyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced or removed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of diseases where the benzothiazole scaffold is known to be active.
Medicine
Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity by binding to the active site or allosteric sites. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-N-(benzothiazol-2-yl)benzamide: Lacks the fluorine atom, which might affect its biological activity and binding affinity.
N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: Lacks the dioxopyrrolidinyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom and the dioxopyrrolidinyl group in 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide might confer unique properties, such as increased metabolic stability, enhanced binding affinity, or improved selectivity for its biological target.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-12-5-2-6-13-16(12)20-18(26-13)21-17(25)10-3-1-4-11(9-10)22-14(23)7-8-15(22)24/h1-6,9H,7-8H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFHENXARFKTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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